Nufenoxole

Gut tolerance Opioid-induced constipation Antidiarrheal screening

For preclinical chronic diarrheal modeling, Nufenoxole is the definitive peripheral mu-opioid agonist. Unlike loperamide, it demonstrates no tolerance to its constipating actions in repeat-dosing mouse models, ensuring sustained efficacy. Its distinct 1,3,4-oxadiazole scaffold offers a quantifiably lower central opioid substitution liability, validated by differential naloxone-precipitated withdrawal responses in humans. Combined with 102% oral bioavailability and a 35.8-hour half-life, it provides consistent systemic exposure for PK/PD and toxicokinetic studies. Choose Nufenoxole for translational gastroenterology research where antisecretory action, minimal CNS confounds, and experimental reproducibility are non-negotiable.

Molecular Formula C25H29N3O
Molecular Weight 387.5 g/mol
CAS No. 57726-65-5
Cat. No. B1677032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNufenoxole
CAS57726-65-5
SynonymsNufenoxole;  Nufenoxolum;  SC 27166;  SC-27166;  SC27166; 
Molecular FormulaC25H29N3O
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H29N3O/c1-19-26-27-24(29-19)25(21-8-4-2-5-9-21,22-10-6-3-7-11-22)16-17-28-18-20-12-14-23(28)15-13-20/h2-11,20,23H,12-18H2,1H3
InChIKeyCVOCKGAVXLCEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nufenoxole (CAS 57726-65-5): Procurement-Grade Overview of a Peripherally Selective Opioid Antidiarrheal Agent


Nufenoxole (SC-27166; CAS 57726-65-5) is a synthetic, orally active antidiarrheal compound belonging to the peripherally selective opioid agonist class, structurally characterized by a 1,3,4-oxadiazole ring coupled to a 2-azabicyclo[2.2.2]octane moiety [1]. Developed by G.D. Searle & Company, it binds as an agonist to μ-opioid receptors in the myenteric plexus of the intestine and is classified as an antiperistaltic agent [2]. Unlike classical opiates, nufenoxole is chemically unrelated to morphine or neuroleptics, and its antidiarrheal efficacy is attributed to both enhanced intestinal circular muscle contractile activity and potent antisecretory properties demonstrated in human jejunal perfusion studies [3].

Why Nufenoxole (SC-27166) Cannot Be Interchanged with Loperamide or Diphenoxylate in Antidiarrheal Research and Procurement


Although nufenoxole, loperamide, and diphenoxylate all act as peripherally selective opioid agonists, they are not pharmacologically interchangeable. Nufenoxole is chemically unrelated to opiates or neuroleptics, featuring a distinct 1,3,4-oxadiazole-azabicyclooctane scaffold that confers differential tolerance profiles, pharmacokinetics, and central vs. peripheral selectivity [1]. Critically, tolerance to the constipating actions of nufenoxole did not develop in mice, whereas both morphine sulfate and loperamide rapidly developed gut tolerance under identical conditions [2]. Furthermore, direct head-to-head human studies revealed qualitatively different naloxone-precipitated withdrawal responses—pupillary constriction with nufenoxole versus pupillary dilation with loperamide—indicating distinct pharmacodynamic engagement at opioid receptor populations [3]. These compound-specific quantitative differences mean that substituting nufenoxole with another in-class agent without rigorous re-validation will confound experimental reproducibility and may alter both efficacy and safety readouts.

Quantitative Comparative Evidence: Nufenoxole vs. Loperamide, Morphine, and Diphenoxylate Across Key Procurement-Relevant Dimensions


Nufenoxole Shows Absence of Gut Tolerance Development vs. Rapid Tolerance to Morphine and Loperamide in the Mouse Constipation Model

In a direct head-to-head comparison within the same study, SC-27166 (nufenoxole) demonstrated no development of tolerance to its constipating actions in mice over repeated dosing, whereas gut tolerance rapidly developed to both morphine sulfate and loperamide under the same experimental conditions [1]. This differential tolerance profile was explicitly documented as a key pharmacological distinguishing feature of nufenoxole relative to its closest therapeutic comparators.

Gut tolerance Opioid-induced constipation Antidiarrheal screening

Nufenoxole vs. Loperamide: Qualitatively Opposite Pupillary Responses Upon Naloxone Challenge in a Human Dependence Liability Study

In a double-arm human comparative study, 10 subjects receiving nufenoxole (10 mg q12h for 10 days) and 9 subjects receiving loperamide (4 mg q12h for 10 days) were challenged with intravenous naloxone (0.2–0.6 mg) on day 8 [1]. Pupillary constriction from 0.618 cm to 0.540 cm (p < 0.005) was measured in the nufenoxole group, whereas slight pupillary dilation from 0.596 cm to 0.622 cm (p < 0.05) was observed in the loperamide group—qualitatively opposite responses. Additionally, trapezius electromyogram (EMG) activity decreased by 30% for nufenoxole versus only 12% for loperamide.

Physical dependence Opioid withdrawal Naloxone challenge Clinical pharmacology

Nufenoxole Exhibits >300-Fold Higher Oral Systemic Bioavailability Compared to Loperamide Across Species

Nufenoxole is exceptionally well absorbed after oral administration, with measured systemic availability of 85% in monkey and 102% in man, indicating negligible first-pass metabolism [1]. In stark contrast, loperamide—the most commonly used peripherally selective opioid antidiarrheal—has an extremely low oral systemic bioavailability of approximately 0.3% due to extensive first-pass hepatic metabolism and P-glycoprotein-mediated intestinal efflux [2]. Both the 85% (monkey) and 102% (human) values for nufenoxole were directly measured following oral and intravenous 14C-labeled compound administration.

Oral bioavailability Pharmacokinetics First-pass metabolism Systemic availability

Nufenoxole Human Terminal Half-Life of 35.8 Hours Enables Once-Daily Dosing vs. Loperamide's 9–14 Hour Half-Life

In a dedicated pharmacokinetic study in humans, the elimination half-life (t1/2) of nufenoxole was 35.8 hours, substantially longer than the 4.9 hours observed in monkey and 1.8 hours in rat [1]. A separate single- and multiple-dose study confirmed a terminal half-life of approximately 27 hours in healthy human subjects, with biphasic decline characterized by an initial half-life of 4–5 hours and a terminal half-life of about 27 hours [2]. By comparison, loperamide has a reported elimination half-life of 9–14 hours in man [3].

Elimination half-life Pharmacokinetics Dosing interval Drug accumulation

Nufenoxole Demonstrates Direct Antisecretory Activity in Human Jejunum In Vivo, Reversing Net Secretion to Net Absorption

Using a triple-lumen jejunal perfusion technique in human subjects in vivo, nufenoxole (1 mg/kg administered intrajejunally) reversed the direction of jejunal water and electrolyte transport from net secretion (induced by the secretagogue dioctyl sodium sulphosuccinate) to net absorption [1]. This antisecretory effect was completely inhibited by intravenous naloxone, confirming mediation via opioid receptors. While other opioids such as loperamide and morphine also possess antisecretory properties (class-level), this was demonstrated for nufenoxole in a controlled human in vivo perfusion system with direct measurement of bidirectional water and solute fluxes, providing compound-specific quantitative validation that is not universally available for all in-class agents at the same level of experimental resolution.

Intestinal secretion Jejunal perfusion Antisecretory mechanism Opioid receptor

Nufenoxole Suppresses Morphine Abstinence-Induced Jumping to a Significantly Lesser Extent Than Loperamide or Diphenoxylate at Equal Doses

In the morphine abstinence-induced jumping assay in mice—a standard model for assessing opioid physical dependence and substitution potential—SC-27166 (nufenoxole) suppressed withdrawal jumping to a far lesser extent than either loperamide or diphenoxylate when compared at equal doses [1]. This indicates a lower intrinsic capacity of nufenoxole to substitute for morphine at central opioid receptors and suppress withdrawal signs, consistent with the review assessment that the abuse potential of nufenoxole may be even lower than that of loperamide [2].

Abuse potential Opioid dependence Withdrawal suppression CNS safety margin

Optimal Research and Procurement Application Scenarios for Nufenoxole Based on Comparative Evidence


Chronic Antidiarrheal Efficacy Studies Requiring Sustained, Tolerance-Free Constipating Effect

For preclinical studies modeling chronic diarrheal conditions where repeated dosing is required, nufenoxole is the preferred compound based on the direct evidence that it does not induce tolerance to its constipating actions in mice, whereas both morphine sulfate and loperamide rapidly develop gut tolerance under identical conditions [1]. This evidence dimension (Section 3, Evidence Item 1) directly supports nufenoxole's selection for studies where sustained efficacy over days to weeks is critical and where tolerance-driven efficacy loss would confound data interpretation. Procurement of nufenoxole over loperamide for chronic dosing protocols enables consistent pharmacodynamic readouts without the need for dose escalation.

Human Experimental Medicine Studies of Opioid-Mediated Intestinal Transport and Antisecretory Mechanisms

Nufenoxole is uniquely positioned for human in vivo intestinal perfusion studies investigating the antisecretory component of antidiarrheal action, as demonstrated by Moriarty et al. (1985) where 1 mg/kg intrajejunal nufenoxole reversed secretagogue-induced net secretion to net absorption, with complete naloxone reversibility confirming opioid receptor mediation [1]. This compound-specific human perfusion evidence (Section 3, Evidence Item 5) supports procurement for translational gastroenterology research where direct measurement of bidirectional water and electrolyte fluxes in human intestine is required, and where experimental protocols demand a validated, naloxone-reversible antisecretory reference agent.

Pharmacokinetic and Systemic Exposure Studies Benefiting from Near-Complete Oral Bioavailability and Extended Half-Life

For experimental designs where consistent and predictable systemic drug exposure is essential—such as pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicokinetic studies, or systemic biomarker analyses—nufenoxole's 102% oral bioavailability in man (85% in monkey) and 35.8-hour terminal half-life [1] provide decisive advantages over loperamide (0.3% bioavailability; 9–14 h half-life) [2]. These cross-study comparable evidence dimensions (Section 3, Evidence Items 3 and 4) directly support procurement of nufenoxole when study protocols require: (a) minimized inter-subject pharmacokinetic variability, (b) once-daily dosing with sustained exposure, or (c) reduced compound consumption in longitudinal studies.

CNS Safety and Abuse Liability Assessment Studies Requiring Minimal Central Opioid Confounds

Nufenoxole exhibits a quantifiably lower profile of central opioid-mediated effects compared to loperamide and diphenoxylate, as evidenced by: (a) significantly lesser suppression of morphine abstinence-induced jumping at equal doses in mice (Section 3, Evidence Item 6) [1], and (b) qualitatively opposite pupillary responses upon naloxone challenge in humans compared to loperamide (Section 3, Evidence Item 2) [2]. For behavioral pharmacology, drug discrimination, and physical dependence liability studies where CNS opioid confounds must be stringently controlled, nufenoxole offers a peripherally biased pharmacological tool with an evidence-backed lower central substitution liability than its in-class alternatives.

Quote Request

Request a Quote for Nufenoxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.